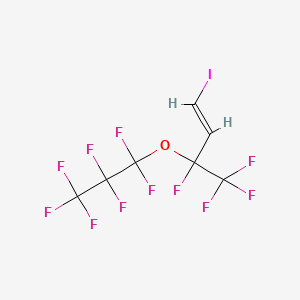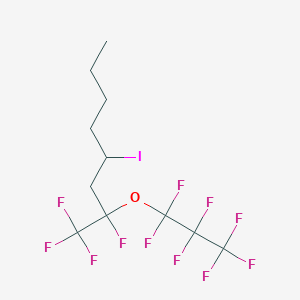
6-Chloro-3-(4-methoxyphenyl)-4,7-dimethylchromen-2-one
Übersicht
Beschreibung
6-Chloro-3-(4-methoxyphenyl)-4,7-dimethylchromen-2-one, also known as Clomazone, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of synthetic auxins and acts as an inhibitor of photosynthesis in plants. Clomazone is commonly used to control broadleaf weeds and grasses in crops such as soybeans, cotton, peanuts, and sunflowers.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-(4-methoxyphenyl)-4,7-dimethylchromen-2-one involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the synthesis of chlorophyll in plants. This leads to a disruption of the photosynthetic process, resulting in the death of the plant.
Biochemical and Physiological Effects
6-Chloro-3-(4-methoxyphenyl)-4,7-dimethylchromen-2-one has been shown to have a number of biochemical and physiological effects on plants. It has been found to inhibit the synthesis of chlorophyll and carotenoids, which are essential for photosynthesis. In addition, 6-Chloro-3-(4-methoxyphenyl)-4,7-dimethylchromen-2-one has been shown to cause oxidative stress in plants, leading to cell damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
6-Chloro-3-(4-methoxyphenyl)-4,7-dimethylchromen-2-one has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. In addition, 6-Chloro-3-(4-methoxyphenyl)-4,7-dimethylchromen-2-one has low toxicity to mammals and birds, making it a safer alternative to other herbicides.
However, there are also limitations to the use of 6-Chloro-3-(4-methoxyphenyl)-4,7-dimethylchromen-2-one in lab experiments. It is highly toxic to aquatic organisms and can have negative effects on the environment. In addition, 6-Chloro-3-(4-methoxyphenyl)-4,7-dimethylchromen-2-one can have variable effects on different plant species, making it difficult to predict its effectiveness in different crops.
Zukünftige Richtungen
There are a number of future directions for research on 6-Chloro-3-(4-methoxyphenyl)-4,7-dimethylchromen-2-one. One area of research could focus on the development of more effective formulations of 6-Chloro-3-(4-methoxyphenyl)-4,7-dimethylchromen-2-one that are less harmful to the environment. In addition, research could be conducted on the use of 6-Chloro-3-(4-methoxyphenyl)-4,7-dimethylchromen-2-one in combination with other herbicides to increase its effectiveness. Finally, research could be conducted on the development of new herbicides that have similar properties to 6-Chloro-3-(4-methoxyphenyl)-4,7-dimethylchromen-2-one but are less toxic to the environment.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-(4-methoxyphenyl)-4,7-dimethylchromen-2-one has been extensively studied for its herbicidal properties and its effects on the environment. It has been found to be effective in controlling the growth of weeds in a variety of crops. In addition, 6-Chloro-3-(4-methoxyphenyl)-4,7-dimethylchromen-2-one has been shown to have low toxicity to mammals and birds, making it a safer alternative to other herbicides.
Eigenschaften
IUPAC Name |
6-chloro-3-(4-methoxyphenyl)-4,7-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-10-8-16-14(9-15(10)19)11(2)17(18(20)22-16)12-4-6-13(21-3)7-5-12/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZBIIYQFOVKOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(4-methoxyphenyl)-4,7-dimethylchromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



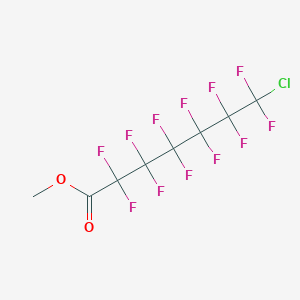



![2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Bromide](/img/structure/B3041121.png)

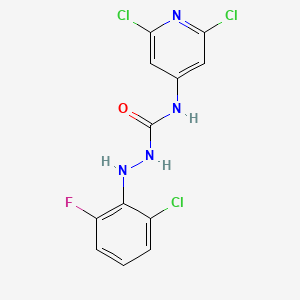
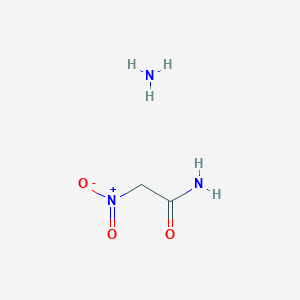

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine](/img/structure/B3041128.png)


